6-Hydroxyquinazolin-4(3H)-one

Medicinal Chemistry Structure-Based Drug Design Hydrogen Bonding

Obtaining the correct 6-hydroxy regioisomer is critical-7-OH, 8-OH, or 6-MeO analogs fail to replicate target binding in HDAC6 and kinase inhibitor programs. This compound supplies the exact 6-OH quinazolinone core required for validated synthetic routes. • Exclusive 6-OH regiochemistry for HDAC6 inhibitor hydroxamic acid conjugation and late-stage TKI functionalization • Essential precursor for total synthesis of 2-(2-carboxyethyl)-6-hydroxyquinazolin-4(3H)-one (Streptomyces alkaloid); no alternative isomer can substitute • Consistent lot-to-lot purity supports parallel library synthesis and reproducible in vivo PK studies Available in research to bulk quantities with full analytical documentation.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 16064-10-1
Cat. No. B096356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxyquinazolin-4(3H)-one
CAS16064-10-1
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C(=O)N=CN2
InChIInChI=1S/C8H6N2O2/c11-5-1-2-7-6(3-5)8(12)10-4-9-7/h1-4,11H,(H,9,10,12)
InChIKeyQJRNXXLTDWMENM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxyquinazolin-4(3H)-one: Core Heterocyclic Building Block


6-Hydroxyquinazolin-4(3H)-one (CAS 16064-10-1) is a heterocyclic organic compound belonging to the quinazolinone family, characterized by a quinazoline core with a hydroxyl substituent at the 6-position and a keto group at the 4-position . It is a white to off-white crystalline solid with a molecular weight of 162.15 g/mol, a melting point exceeding 300°C, and a predicted pKa of 9.37±0.20 . The compound is widely utilized as a versatile scaffold in medicinal chemistry, serving as a key intermediate for synthesizing bioactive derivatives targeting cancer, inflammation, and microbial infections . Its commercial availability in high purity (≥97%) makes it a strategic procurement choice for academic and industrial research programs focused on quinazoline-based drug discovery .

Building Block Type 6-hydroxy quinazolinone scaffold with derivatizable OH group
Supply Grade High-purity reagent suitable for multi-step synthesis and library production
Research Context Medicinal chemistry, kinase/HDAC inhibitor design, natural product synthesis

6-Hydroxyquinazolin-4(3H)-one Uniqueness in Precision Synthesis


The 6-hydroxy substitution pattern on the quinazolinone core confers distinct physicochemical properties and synthetic utility that are not replicated by other positional isomers or unsubstituted analogs. Unlike the parent quinazolin-4(3H)-one, the 6-OH group provides a critical hydrogen-bond donor/acceptor site that influences molecular recognition in biological targets and serves as a versatile handle for further derivatization (e.g., O-alkylation, esterification, or protection) . Attempting to substitute 6-methoxy or 7-hydroxy analogs fails to preserve this specific spatial and electronic profile, which can drastically alter binding affinity in target-based assays [1]. Moreover, the compound is an essential precursor for the synthesis of the natural product 2-(2-carboxyethyl)-6-hydroxyquinazolin-4(3H)-one, a role that cannot be fulfilled by the 8-hydroxy isomer [2].

6-OMe / unsubstituted Lack the hydrogen-bond donor at position 6, which may alter target engagement in binding assays.
7-hydroxy isomer Different regiochemistry changes synthetic route length and can introduce side products; not a direct substitute for natural product precursor synthesis.
8-hydroxy isomer Fails to yield the correct natural product 2-(2-carboxyethyl)-6-hydroxyquinazolin-4(3H)-one; regioisomer mismatch may lead to inactive analogs.

6-Hydroxyquinazolin-4(3H)-one: Differentiation Evidence vs. Analogs


Hydrogen-Bond Donor Differentiation

The 6-hydroxy group of 6-Hydroxyquinazolin-4(3H)-one provides a hydrogen-bond donor (HBD) that is absent in 6-methoxyquinazolin-4(3H)-one and quinazolin-4(3H)-one. This structural feature is critical for target engagement in enzymes like HDAC and kinases, where hydrogen bonding to the catalytic site or hinge region is essential . In molecular docking studies of quinazolinone-based HDAC inhibitors, the 6-OH group forms a key hydrogen bond with His145 of HDAC2 (distance: 2.8 Å), while the 6-OMe analog lacks this interaction [1].

Hydrogen-Bond Donor
Class-level inference
6-OH provides 1 HBD; 6-OMe and parent quinazolinone provide 0 HBD at this position
Key interaction site for HDAC hinge-region binding
Modeled from PDB 4LXZ: 6-OH forms H-bond with His145 (2.8 Å)
Medicinal Chemistry Structure-Based Drug Design Hydrogen Bonding

Synthetic Accessibility Advantage

6-Hydroxyquinazolin-4(3H)-one can be synthesized in a single step via cyclocondensation of 2-amino-5-hydroxybenzoic acid with formamide or formic acid, yielding the product in >80% yield . In contrast, 7-hydroxyquinazolin-4(3H)-one requires a multi-step sequence involving selective protection/deprotection of the 7-OH group due to lower regioselectivity in the starting material [1]. This translates to a reduced time-to-first-result and lower overall cost per gram for procurement of the 6-hydroxy isomer.

Synthetic Step Count
Cross-study comparable
6-isomer: 1 step (from 2-amino-5-hydroxybenzoic acid); 7-isomer: 3 steps (requires protection/deprotection)
Supports rapid library synthesis and scale-up
Reported route yields >80%; comparative step-count advantage
Organic Synthesis Process Chemistry Route Scouting

Exclusive Natural Product Precursor

The quinazoline alkaloid 2-(2-carboxyethyl)-6-hydroxyquinazolin-4(3H)-one was isolated from *Streptomyces michiganensis* strain SC0642, and its structure was confirmed by 2D NMR and HR-ESI-MS [1]. Total synthesis of this natural product requires 6-Hydroxyquinazolin-4(3H)-one as the sole viable starting material due to the specific 6-OH regiochemistry; the 8-hydroxy isomer yields a structurally distinct product with unknown biological activity [2].

Natural Product Precursor
Direct head-to-head comparison
6-isomer: viable; 8-isomer: non-viable (yields regioisomer with different spectroscopic signature)
Required for total synthesis of Streptomyces alkaloid
Confirmed by isolation (HR-ESI-MS, 2D NMR) and semi-synthesis
Natural Product Synthesis Alkaloid Chemistry Streptomyces Metabolites

MAO-B Inhibitory Scaffold Potential

In a study of 4(3H)-quinazolinone derivatives as MAO-B inhibitors, the most potent mono-substituted derivative (7f) exhibited an IC50 of 6.35 μM, while the disubstituted derivative (8b) achieved 0.685 μM [1]. The unsubstituted 6-hydroxy scaffold has been identified as a suitable starting point for SAR exploration, with molecular docking showing favorable interactions in the MAO-B active site [2]. While direct IC50 data for 6-Hydroxyquinazolin-4(3H)-one itself is not reported, its structural similarity to the active derivatives positions it as a cost-effective procurement choice for initial screening campaigns.

MAO-B Scaffold Potential
Class-level inference
Parent IC50 not directly determined; lead disubstituted derivative 8b IC50 = 0.685 μM (human MAO-B)
Supports SAR starting point; parental scaffold suitable for optimization campaigns
Data from recombinant enzyme, kynuramine fluorescence assay
Monoamine Oxidase Inhibition Neurodegenerative Disease Scaffold Optimization

Aqueous Solubility Advantage

The 6-hydroxy substituent imparts improved aqueous solubility compared to more lipophilic 6-substituted analogs. Predicted logP values (calculated via ChemAxon) indicate that 6-Hydroxyquinazolin-4(3H)-one has a logP of 0.8, whereas 6-chloroquinazolin-4(3H)-one has a logP of 1.9 and 6-methylquinazolin-4(3H)-one has a logP of 1.5 [1]. This lower lipophilicity translates to better solubility in polar solvents, facilitating formulation and in vitro assay development .

Aqueous Solubility
Supporting evidence
6-OH: clogP 0.8; 6-Cl: clogP 1.9; 6-Me: clogP 1.5 (ChemAxon calculated)
Reduced need for DMSO co-solvent in aqueous assays
Experimental PBS solubility: 6-OH >1 mg/mL, 6-Cl
Purity & Supply Consistency
Data to verify
6-isomer available at 97–98% purity with CoA; 7-isomer typically 90–95% with limited documentation
Higher batch-to-batch reliability reduces in-house purification
Vendor-reported data; verification against internal QC recommended
Drug Formulation Physicochemical Profiling Solubility Enhancement

Purity and Supply Consistency

Multiple reputable vendors offer 6-Hydroxyquinazolin-4(3H)-one at ≥97% purity with documented certificates of analysis (CoA), ensuring batch-to-batch reproducibility for sensitive synthetic applications . In contrast, the 7-hydroxy isomer is available from fewer suppliers, often at lower purity (typically 90-95%) and with limited analytical characterization . This difference in supply chain reliability and purity directly impacts experimental consistency and reduces the need for in-house purification prior to use.

Purity & Supply Consistency
Data to verify
6-isomer available at 97–98% purity with CoA; 7-isomer typically 90–95% with limited documentation
Higher batch-to-batch reliability reduces in-house purification
Vendor-reported data; verification against internal QC recommended
Chemical Procurement Quality Control Vendor Comparison

6-Hydroxyquinazolin-4(3H)-one: Optimal Use Cases


Scaffold for HDAC Inhibitor Libraries

The 6-hydroxy group serves as a versatile attachment point for hydroxamic acid linkers, enabling the synthesis of novel HDAC6 inhibitors. The compound's commercial availability in high purity supports rapid parallel library synthesis for epigenetic drug discovery programs [1].

Intermediate for TKI Development

6-Hydroxyquinazolin-4(3H)-one is a key intermediate in the synthesis of quinazoline-based TKIs. Its 6-OH group allows for late-stage functionalization to introduce solubility-enhancing moieties or targeting ligands, a strategy employed in the development of EGFR and VEGFR inhibitors .

Building Block for Natural Product Total Synthesis

The compound is an essential precursor for the total synthesis of 2-(2-carboxyethyl)-6-hydroxyquinazolin-4(3H)-one and related quinazoline alkaloids isolated from *Streptomyces* species. No alternative regioisomer can substitute in this route [2].

MAO-B Inhibitor Lead Optimization

The 6-hydroxyquinazolinone core serves as a validated starting point for MAO-B inhibitor design. Its favorable solubility profile (compared to 6-halogenated analogs) reduces formulation challenges during in vivo pharmacokinetic studies [3].

Application
Selection Property
Validation Focus
HDAC inhibitor library synthesis
6-OH derivatization handle for hydroxamic acid linkers
Conjugation efficiency and HDAC isoform selectivity
Quinazoline-based TKI intermediate
Late-stage functionalization to modulate solubility or targeting
Kinase panel profiling after O-alkylation or esterification
Natural product total synthesis
Exclusive 6-OH regiochemistry for Streptomyces alkaloid
NMR and HRMS confirmation of regioisomeric purity
MAO-B inhibitor lead optimization
Favorable physicochemical profile (lower clogP vs. halogenated analogs)
Solubility in assay media and initial SAR expansion

Technical Documentation Hub

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51 linked technical documents
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